4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine
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Overview
Description
4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine is a compound with the molecular formula C14H23N3O and a molecular weight of 249.356 g/mol This compound features a piperidine ring substituted with an aminomethyl group and a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with piperidine derivatives under controlled conditions. The process may involve:
Amination: Introduction of the aminomethyl group to the piperidine ring.
Protection and Deprotection: Use of protecting groups to ensure selective reactions at desired positions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to corresponding oxides.
Reduction: Reduction of any oxidized forms back to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A primary amine used in various organic syntheses.
4-Aminomethylpiperidine: Another piperidine derivative with similar structural features.
Uniqueness
4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H23N3O/c1-18-13-4-2-12(3-5-13)10-17-8-6-14(16,11-15)7-9-17/h2-5H,6-11,15-16H2,1H3 |
InChI Key |
OSKFICMCXZOQTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)(CN)N |
Origin of Product |
United States |
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